REACTION_SMILES
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[Cl:12][P:13](=[O:14])([Cl:15])[Cl:16].[F:1][c:2]1[cH:3][c:4]([O:10][CH3:11])[cH:5][c:6]([O:8][CH3:9])[cH:7]1.[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[F:1][c:2]1[cH:3][c:4]([O:10][CH3:11])[cH:5][c:6]([O:8][CH3:9])[c:7]1[CH:18]=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)cc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1cc(F)c(C=O)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |